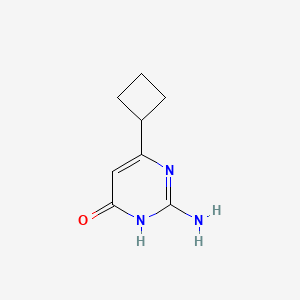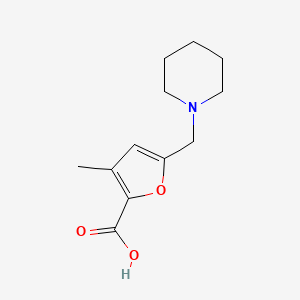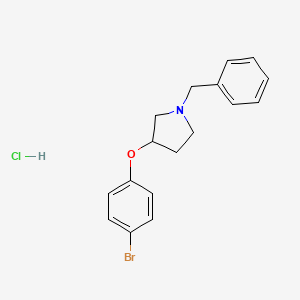
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19BrClNO and a molecular weight of 368.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-bromophenoxy group. It is primarily used in research and development within various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 4-bromophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction to form different reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
科学的研究の応用
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-pyrrolidinol
- 1-Benzyl-3-(4-chlorophenoxy)pyrrolidine
- 1-Benzyl-3-(4-fluorophenoxy)pyrrolidine
Comparison
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride stands out due to its bromine substitution, which imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .
特性
分子式 |
C17H19BrClNO |
|---|---|
分子量 |
368.7 g/mol |
IUPAC名 |
1-benzyl-3-(4-bromophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-15-6-8-16(9-7-15)20-17-10-11-19(13-17)12-14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H |
InChIキー |
LQFAWKGERJCAJB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1OC2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
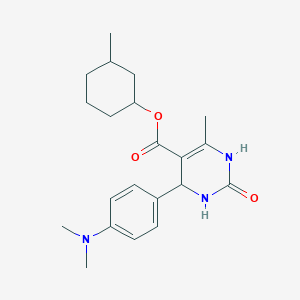
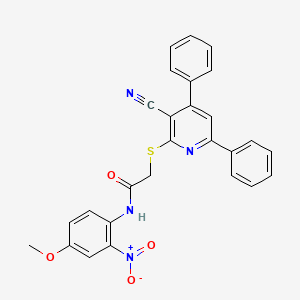
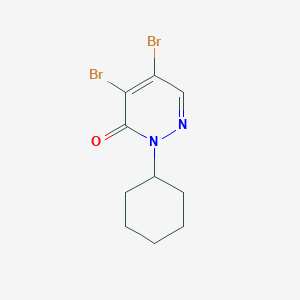
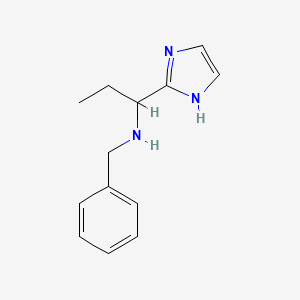
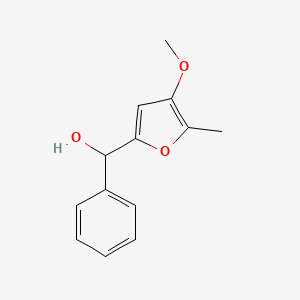
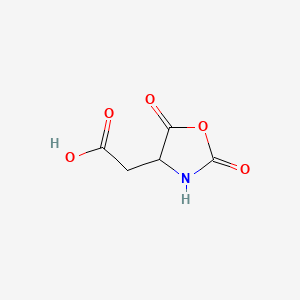
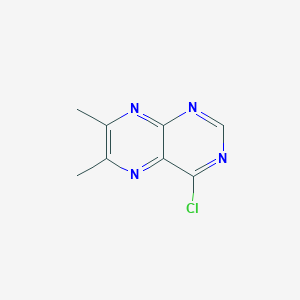
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
